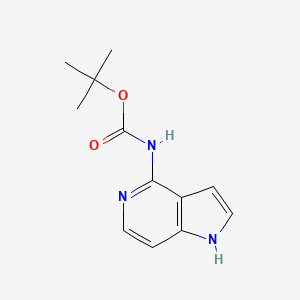

4-(Boc-amino)-5-azaindole

Description

Contextualization of Azaindole Frameworks in Contemporary Organic Synthesis and Medicinal Chemistry Programs

In the realm of medicinal chemistry, the azaindole scaffold is considered a "privileged structure." mdpi.comunl.pt This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, azaindole derivatives have been successfully developed as therapeutic agents for a wide range of diseases. nih.govresearchgate.net The versatility of the azaindole nucleus allows for its modification at various positions, enabling chemists to fine-tune the molecule's ADME-tox (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com This adaptability makes azaindoles a highly attractive core for the design of novel drugs, particularly as kinase inhibitors for cancer therapy. mdpi.com

From a synthetic standpoint, the development of novel and efficient methods for constructing and functionalizing the azaindole ring system is an active area of research. nih.govresearchgate.net Numerous strategies have been devised, often starting from substituted pyridines, to build the fused pyrrole (B145914) ring. unl.pt These methods include transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for creating diverse libraries of azaindole-based compounds for biological screening. unl.ptbeilstein-journals.org

Positional Isomers of Azaindoles and Their Distinct Reactivity Profiles within Synthetic Design

Azaindoles exist as four primary positional isomers: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole, and 7-azaindole. nih.gov The position of the nitrogen atom in the six-membered ring significantly influences the electron distribution and, consequently, the chemical reactivity of the entire heterocyclic system. nih.gov These differences are crucial for chemists to consider when planning synthetic routes and designing molecules with specific biological activities.

The reactivity of each isomer is distinct:

4-Azaindole (1H-pyrrolo[3,2-b]pyridine): The synthesis of this isomer can be challenging, with some methods like the Bartoli reaction providing it in low yields. researchgate.net

5-Azaindole (1H-pyrrolo[3,2-c]pyridine): This isomer has been the subject of synthetic development, including methods involving cycloaddition reactions. researchgate.netgoogle.com

6-Azaindole (1H-pyrrolo[2,3-c]pyridine): Like the 4-azaindole, its synthesis can be approached through methods such as the Bartoli reaction, though yields may be modest. researchgate.net

7-Azaindole (1H-pyrrolo[2,3-b]pyridine): This is arguably the most studied isomer, appearing in a multitude of biologically active molecules. nih.govnih.gov Its synthesis and functionalization are well-documented, with various methods available for its preparation. researchgate.netresearchgate.netnsf.gov

The electronic nature of the pyridine (B92270) ring within the azaindole scaffold makes it susceptible to nucleophilic attack, while the pyrrole ring is more prone to electrophilic substitution. However, the precise location of the nitrogen atom modulates these general reactivity patterns. For instance, the acidity of the N-H proton in the pyrrole ring and the susceptibility of the different carbon atoms to substitution can vary significantly between isomers. This nuanced reactivity allows for selective functionalization, a key aspect of modern synthetic chemistry. beilstein-journals.org

Definition and Significance of 4-(Boc-amino)-5-azaindole as a Privileged Synthetic Intermediate and Building Block

This compound is a specific derivative of the 5-azaindole core structure. In this compound, an amino group is attached to the C4 position of the azaindole ring, and this amino group is "protected" by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The significance of this compound lies in its role as a versatile synthetic intermediate. The Boc-protected amino group allows for selective reactions at other positions of the azaindole ring without interference from the reactive amino group. Once the desired modifications are made to the core structure, the Boc group can be easily removed to reveal the free amino group, which can then be further functionalized. This strategic use of a protecting group makes this compound a valuable building block for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. google.comthieme-connect.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate |

| CAS Number | 1363381-64-9 |

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.27 g/mol |

| SMILES Code | O=C(NC1=NC=CC2=C1C=CN2)OC(C)(C)C |

The strategic placement of the Boc-amino group at the 4-position of the 5-azaindole scaffold provides a synthetic handle for the construction of a diverse array of substituted 5-azaindole derivatives. This has made it an important component in the toolbox of medicinal chemists aiming to explore the chemical space around the azaindole framework.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMJJVVZDLJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Functionalization, and Derivatization Strategies of 4 Boc Amino 5 Azaindole

Site-Selective Functionalization of the Azaindole Nucleus

Site-selective functionalization is crucial for building molecular complexity and exploring the structure-activity relationships of 4-(Boc-amino)-5-azaindole derivatives. The azaindole core presents several distinct reactive positions (C-2, C-3, C-4, C-6, and C-7) that can be targeted using modern synthetic methodologies. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions are the most prominent strategies employed for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the azaindole core. mdpi.com These reactions typically involve the coupling of a halo- or triflyloxy-substituted azaindole with an organometallic reagent. The choice of coupling partners and reaction conditions allows for precise control over the site of functionalization.

The functionalization of the azaindole nucleus at its various carbon centers can be achieved with high regioselectivity, primarily by starting with the appropriately halogenated precursor.

Suzuki-Miyaura Coupling : This reaction is widely used to form biaryl structures by coupling a halide with a boronic acid or ester. nih.govmdpi.com For azaindole systems, it has been successfully applied to introduce aryl and heteroaryl moieties. While specific examples on this compound are not abundant in general literature, protocols developed for other azaindole isomers and N-protected indazoles demonstrate the feasibility of this transformation. nih.govnih.gov For instance, the coupling of bromoindazoles with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl₂ catalyst proceeds in good yields, suggesting a viable route for similar transformations on halo-substituted 4-(Boc-amino)-5-azaindoles. nih.gov

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is instrumental in synthesizing alkynyl-azaindoles, which are versatile intermediates for further chemical modifications, including the construction of more complex heterocyclic systems. mdpi.comnih.gov The synthesis of 5-azaindole (B1197152) derivatives has been accomplished using a palladium-mediated Sonogashira coupling followed by intramolecular cyclization. mdpi.comnih.gov This methodology can be adapted to introduce alkynyl groups at various positions of the this compound core.

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. It has been employed in the synthesis of complex azaindole derivatives. For example, a key step in the synthesis of deoxyvariolin analogues involved a Stille reaction between a 7-azaindole derivative and an organostannane. atlanchimpharma.com This demonstrates the utility of Stille coupling for functionalizing the pyridine (B92270) ring of the azaindole system.

Negishi Coupling : This reaction couples an organozinc compound with an organic halide. nih.gov The Negishi reaction is known for its high functional group tolerance and is particularly useful for creating C(sp²)-C(sp³) bonds. nih.gov While less common than Suzuki or Sonogashira couplings for azaindoles, its application in forming α-heteroaryl-α-amino acids highlights its potential for derivatizing the this compound scaffold. nih.govresearchgate.net

| Reaction | Azaindole Substrate | Coupling Partner | Catalyst/Conditions | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-N-Boc-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | C-5 | 5-(Pyrrol-2-yl)-indazole | nih.gov |

| Sonogashira | 4-amino-2-bromo-5-iodopyridine (precursor) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | C-6, C-7 (after cyclization) | Substituted 5-azaindole | mdpi.comnih.gov |

| Stille | 3-Iodo-N-SEM-7-azaindole | 2-(Methylthio)-4-(trimethylstannyl)pyrimidine | Pd(PPh₃)₄, LiCl, Dioxane | C-3 | 3-Pyrimidinyl-7-azaindole | atlanchimpharma.com |

Beyond C-C bond formation, palladium catalysis is essential for constructing C-N and C-O bonds, enabling the introduction of amine, amide, ether, and ester functionalities. These reactions significantly expand the chemical space accessible from halo-substituted 4-(Boc-amino)-5-azaindoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. libretexts.orgacsgcipr.org It is particularly valuable for synthesizing 4,N-disubstituted-5-azaindoles from a corresponding halo-azaindole precursor.

Research on N-substituted 4-bromo-7-azaindoles has shown that a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃) effectively catalyzes the coupling with a wide range of primary and secondary amines, as well as amides and amino acid esters. beilstein-journals.orgbeilstein-journals.orgnih.gov These conditions are generally mild and tolerate various functional groups. researchgate.net While these studies focus on the 7-azaindole isomer, the principles are directly applicable to the 5-azaindole system. The reaction mechanism involves oxidative addition of the haloazaindole to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org

| Amine/Amide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 93 | beilstein-journals.orgbeilstein-journals.org |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 88 | beilstein-journals.orgbeilstein-journals.org |

| Boc-piperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 94 | beilstein-journals.orgbeilstein-journals.org |

| Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 92 | beilstein-journals.orgbeilstein-journals.org |

Similar to C-N coupling, palladium-catalyzed reactions can be used to form C-O bonds, leading to the synthesis of azaindole ethers and esters. The coupling of haloazaindoles with alcohols or phenols provides a direct route to aryl ethers.

Efficient protocols have been developed for the C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with various phenols. beilstein-journals.orgnih.gov The combination of Pd(OAc)₂, the Xantphos ligand, and a base like K₂CO₃ in dioxane has proven effective for this transformation. beilstein-journals.org This methodology represents a significant advancement, as C-O bond formation on the azaindole nucleus can be challenging. The resulting aryl ethers are valuable motifs in many pharmaceutical compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.commasterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is governed by the interplay of the electronic effects of the fused pyridine ring, the pyrrole (B145914) nitrogen, and the Boc-amino substituent.

Directing Effects : The 5-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic attack is generally favored on the pyrrole moiety. The C-3 position is the most nucleophilic and typically the primary site of substitution, analogous to indole (B1671886) chemistry. The Boc-amino group at C-4 is a strong activating, ortho-, para-directing group. However, the C-3 position is ortho to the C-4 amino group, further activating it towards electrophilic attack. The C-6 and C-7 positions are part of the electron-deficient pyridine ring and are generally deactivated towards EAS. makingmolecules.com

Halogenation : Direct halogenation of azaindoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction typically proceeds at the C-3 position due to its high electron density. The presence of the activating C-4 Boc-amino group would strongly favor substitution at this position.

Nitration : Nitration introduces a nitro (NO₂) group onto the aromatic ring, usually with a mixture of nitric acid and sulfuric acid. total-synthesis.commakingmolecules.com The nitro group can subsequently be reduced to an amine, providing a route to further derivatization. For this compound, nitration is expected to occur selectively at the C-3 position. The strong activating effect of the Boc-amino group and the inherent reactivity of the C-3 position of the pyrrole ring converge to direct the electrophile to this site. ijrar.org

Palladium-Catalyzed C-N and C-O Bond Forming Reactions

Transformations Involving the 4-(Boc-amino) Moiety

The 4-(Boc-amino) group is a key functional handle on the 5-azaindole core. Its utility stems from its dual role as a protecting group for the 4-amino functionality and as a directing group for certain synthetic operations. The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions to liberate the free amine, which then serves as a nucleophilic site for a variety of subsequent functionalization reactions.

Post-Deprotection Functionalization of the Free Amine at Position 4

Upon removal of the Boc protecting group, the resulting 4-amino-5-azaindole becomes a substrate for numerous reactions that build molecular complexity by modifying the exocyclic amine. This nucleophilic center is pivotal for introducing a range of substituents through acylation, sulfonylation, urea formation, and alkylation.

The free amine at the 4-position of the 5-azaindole scaffold readily undergoes acylation with acyl chlorides or carboxylic acids (the latter typically activated with coupling agents) to form amide derivatives. Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This strategy is frequently employed in medicinal chemistry to introduce moieties that can modulate the pharmacological properties of the parent molecule.

For instance, in the synthesis of kinase inhibitors, a common sequence involves the deprotection of a Boc-protected amine followed by sulfonamide formation. nih.gov This reaction introduces a sulfonyl group that can engage in crucial hydrogen bonding interactions within a protein's active site.

Table 1: Representative Acylation and Sulfonylation Reactions of 4-Amino-5-Azaindole

| Reagent | Product Type | General Conditions |

|---|---|---|

| R-COCl | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF) |

The synthesis of urea derivatives from the 4-amino-5-azaindole core is another important transformation. This can be achieved by reacting the free amine with isocyanates or by using phosgene equivalents followed by the addition of another amine. These reactions provide access to a class of compounds where the urea linkage acts as a stable, hydrogen-bond-donating and -accepting unit. organic-chemistry.org Amide bond formation, a cornerstone of peptide and medicinal chemistry, is also readily achievable by coupling the 4-amino group with carboxylic acids using standard peptide coupling reagents like HATU, HOBt, or EDC.

This approach has been used to append complex side chains to azaindole cores, including in the development of inhibitors for various biological targets. nih.gov

Direct alkylation of the 4-amino group can be challenging due to potential over-alkylation and competing reactions at other nucleophilic sites (e.g., the pyrrole nitrogen). However, reductive amination with aldehydes or ketones provides a controlled method for introducing mono-alkyl substituents.

A more sophisticated and widely used method for forming C-N bonds is the Mitsunobu reaction. atlanchimpharma.com This reaction allows for the alkylation of the 4-amino group (acting as the nucleophile) with a primary or secondary alcohol. organic-chemistry.orgnih.gov The reaction proceeds in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). atlanchimpharma.comnih.gov

A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereoselective synthesis. organic-chemistry.orgnih.gov This strategy is invaluable in the synthesis of complex natural products and chiral pharmaceuticals. rsc.orgresearchgate.net

Table 2: Mitsunobu Reaction for C-N Bond Formation

| Nucleophile | Electrophile | Reagents | Key Feature |

|---|

Directed Ortho-Metalation and Lithiation Strategies for Proximal Functionalization

The 4-(Boc-amino) group can function as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In directed ortho-metalation (DoM), the DMG, which contains a heteroatom capable of coordinating to lithium, directs a strong base (typically an organolithium reagent like n-butyllithium or s-butyllithium) to deprotonate the sterically closest ortho-position. wikipedia.orgbaranlab.org

For this compound, the DMG would direct lithiation to the C-3 position of the pyrrole ring. The coordination of the organolithium reagent to the oxygen atoms of the Boc group facilitates the deprotonation of the adjacent C-H bond. baranlab.orgunblog.fr The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl chlorides), allowing for the regioselective introduction of substituents at the C-3 position. wikipedia.org This method provides a powerful route to C-3 functionalized this compound derivatives, which are otherwise difficult to access. organic-chemistry.orgunblog.fr

Chemo- and Regioselectivity in Multi-Substituted this compound Derivatives

When a this compound derivative already contains other substituents, subsequent reactions must be controlled for chemo- and regioselectivity. The molecule possesses several potentially reactive sites: the N-H of the pyrrole, the pyridine nitrogen, the aromatic carbons of both rings, and the Boc-amino group itself (or the free amine after deprotection).

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a free 4-amino group and a pyrrole N-H, alkylation conditions can be tuned to favor reaction at one site over the other. The more nucleophilic 4-amino group will typically react under neutral or slightly basic conditions, while deprotonation of the less acidic pyrrole N-H with a strong base would be required for its alkylation.

Regioselectivity concerns the position at which a reaction occurs when multiple similar sites are available. For example, in electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on a substituted 5-azaindole, the existing substituents will direct the incoming electrophile to a specific position. An electron-donating group like the 4-amino moiety will activate the ring system, but the precise location of substitution (e.g., C-3, C-6, or C-7) will depend on the interplay between the electronic effects of all substituents and the inherent reactivity of the azaindole core. The relative nucleophilicity of different positions on the heterocyclic core can be a determining factor in the reaction's outcome. researchgate.net

The synthesis of complex, multi-substituted azaindoles often relies on a careful sequence of reactions that leverages these principles of selectivity to install functional groups at the desired positions without unintended side reactions. nih.gov

C-H Activation Reactions for Regioselective Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, circumventing the need for pre-functionalized starting materials. In the context of azaindole systems, the regioselectivity of C-H activation is a critical consideration due to the presence of multiple, electronically distinct C-H bonds.

Research into the direct C-H functionalization of the broader azaindole class has demonstrated the feasibility of targeting specific positions on both the pyrrole and pyridine rings. While specific studies on this compound are limited, general principles derived from related structures provide valuable insights. For instance, palladium-catalyzed C-H arylation has been successfully applied to azaindole cores. The regiochemical outcome is often dictated by the directing group present on the scaffold. In one study, a formyl group at the C3 position of an azaindole was shown to direct palladium-catalyzed arylation to the C4 position with the assistance of glycine as a transient directing group nih.gov. This suggests that the Boc-amino group at the C4 position, or a directing group installed at an adjacent position, could potentially steer functionalization to specific sites on the 5-azaindole ring system.

The choice of metal catalyst is also crucial. While palladium is widely used for C-H arylation, rhodium catalysts have shown utility in other types of C-H functionalization on indole scaffolds. The development of new catalytic systems continues to expand the scope and selectivity of these transformations on N-heterocycles.

Table 1: Examples of Regioselective C-H Functionalization on Azaindole and Related Scaffolds

| Entry | Substrate | Catalyst/Reagents | Position Functionalized | Product | Yield (%) | Reference |

| 1 | 3-Formyl-azaindole | Pd(OAc)₂, AgTFA, Glycine | C4 | C4-Arylazaindole | Acceptable | nih.gov |

| 2 | Imidazo[1,5-a]pyrazine | Pd(OAc)₂, PtBu₂CH₃·HBF₄, Cs₂CO₃ | C5 | C5-Arylimidazo[1,5-a]pyrazine | Good to Excellent | nih.gov |

| 3 | Tryptophan derivative | Pd(OAc)₂, AgOAc | C4 | C4-Olefinated tryptophan | 88 | nih.gov |

This table presents examples of C-H functionalization on azaindole-related structures to illustrate potential reactivity patterns.

Dearomative Reactions and Heterocyclic Annulation

Dearomative reactions of heteroaromatic compounds provide a powerful strategy for accessing three-dimensional molecular architectures from flat, aromatic precursors. Similarly, heterocyclic annulation, the construction of a new ring fused to the starting heterocycle, is a key method for building complex polycyclic systems. These approaches are of significant interest for expanding the chemical space around the this compound core.

While specific examples of dearomative or annulation reactions starting directly from this compound are not extensively documented in the reviewed literature, the reactivity of related amino-substituted N-heterocycles offers a predictive framework. For instance, 4-aminoindoles have been utilized as 1,4-bisnucleophiles in three-component reactions to construct tricyclic indoles with fused seven-membered rings rsc.org. This reactivity highlights the potential of the amino group and the adjacent C5 position of the pyrrole ring in 4-amino-5-azaindole to participate in annulation cascades.

Furthermore, cascade reactions involving aminopyridines, the building blocks of azaindoles, have been developed to synthesize the azaindole core itself. A palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a direct route to various substituted azaindole isomers acs.orgnih.gov. This demonstrates the utility of the amino group in facilitating cyclization and highlights the potential for post-synthetic modifications that could lead to annulated products.

The "tert-amino effect" is another relevant concept, where a tertiary amine facilitates intramolecular cyclization. This has been applied to the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives nih.gov. This principle could potentially be adapted to this compound derivatives to construct novel fused systems.

Table 2: Annulation Strategies on Related Amino-Heterocyclic Scaffolds

| Entry | Starting Material | Reaction Type | Key Reagents | Fused Ring System Formed | Reference |

| 1 | 4-Aminoindole | Three-component reaction | Various electrophiles | Azepino[4,3,2-cd]indole | rsc.org |

| 2 | Amino-o-bromopyridine | Cascade C-N cross-coupling/Heck | Alkenyl bromide, Pd₂(dba)₃, XPhos, t-BuONa | Azaindole | acs.orgnih.gov |

| 3 | 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde | Knoevenagel condensation/Intramolecular cyclization | Malononitrile, ZnCl₂ | Pyrazolinoquinolizine | nih.gov |

This table illustrates annulation strategies that could potentially be adapted for the derivatization of this compound.

Academic Applications in Molecular Design and Mechanistic Investigations of 4 Boc Amino 5 Azaindole

Conceptual Framework of Azaindoles as Bioisosteric Replacements in Molecular Scaffolding

Azaindoles, also known as pyrrolopyridines, have garnered significant attention in medicinal chemistry as bioisosteres of indole (B1671886) and purine (B94841) systems. nih.govpharmablock.com This bioisosteric relationship is foundational to their use in designing novel therapeutic agents. The strategic replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form an azaindole can significantly modulate a molecule's biological and physicochemical properties while maintaining key structural features for target recognition. pharmablock.comnih.gov

Comparison with Indole and Purine Systems in Structural Mimicry

A prime example of this mimicry is observed in kinase inhibitors. The ATP-binding site of protein kinases features a "hinge" region that forms crucial hydrogen bonds with the adenine (B156593) base of ATP. The azaindole scaffold effectively mimics this interaction. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group of the azaindole core can form a bidentate hydrogen bond pattern with the kinase hinge backbone, similar to that of adenine. nih.govjst.go.jp This makes the azaindole framework an excellent "hinge-binding" motif in the design of potent and selective kinase inhibitors. jst.go.jp

Modulation of Physicochemical Parameters via Azaindole Core Modification

The introduction of a nitrogen atom into the indole scaffold does more than just facilitate structural mimicry; it provides a powerful tool for fine-tuning the physicochemical properties of a drug candidate. pharmablock.com The position of the nitrogen atom (as in 4-, 5-, 6-, or 7-azaindole) dictates the electron distribution and dipole moment of the ring system, thereby influencing several key parameters. nih.govnih.gov

Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, which generally leads to improved aqueous solubility compared to the more lipophilic indole core. Studies have shown that replacing an indole with any of the four azaindole isomers can enhance aqueous solubility by more than 25-fold. pharmablock.com

Lipophilicity: The replacement of a C-H group with a more polar nitrogen atom typically reduces lipophilicity (LogP), which can be advantageous for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

Metabolic Stability: Strategic placement of the nitrogen atom can block potential sites of oxidative metabolism, thereby enhancing the metabolic stability and half-life of a compound. pharmablock.com

Target Binding: The nitrogen atom can serve as an additional point of interaction with the target protein through hydrogen bonding, potentially increasing binding affinity and potency. pharmablock.comnih.gov

The distinct properties of the azaindole isomers allow for a nuanced approach to molecular design, where the specific isomer can be chosen to achieve the desired physicochemical profile.

Table 1: Comparison of Calculated Physicochemical Properties of Indole and Azaindole Isomers Data calculated using standard computational models.

| Compound | LogP | Total Polar Surface Area (tPSA) (Ų) | Aqueous Solubility (LogS) |

|---|---|---|---|

| Indole | 2.14 | 15.79 | -2.63 |

| 4-Azaindole (B1209526) | 1.35 | 28.71 | -1.84 |

| 5-Azaindole (B1197152) | 1.29 | 28.71 | -1.78 |

| 6-Azaindole | 1.32 | 28.71 | -1.81 |

Contribution of 4-(Boc-amino)-5-azaindole to Scaffold-Based Drug Design (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach begins by screening low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. nih.gov Confirmed hits are then grown or linked to produce highly potent and selective leads. nih.gov The azaindole scaffold is considered a privileged fragment in FBDD, and derivatives like this compound are instrumental in this process. researchgate.net

Design Principles for Incorporating the Azaindole Scaffold

The use of this compound in FBDD is guided by several key design principles. The azaindole core acts as a stable, rigid anchor that provides the initial binding interactions, often serving as the hinge-binding element. jst.go.jpnih.gov The tert-butoxycarbonyl (Boc)-protected amino group at the 4-position is not merely a substituent; it is a critical synthetic handle that enables fragment evolution.

In a typical FBDD campaign, the this compound fragment would be identified as a hit. The Boc protecting group can then be easily removed under acidic conditions to reveal a primary amine. This amine provides a defined vector for chemical elaboration. astx.com Medicinal chemists can then systematically build upon this vector, adding new chemical functionalities to probe adjacent pockets of the protein's binding site. This process of "fragment growing" allows for the optimization of binding affinity in a structured and rational manner, guided by structural data. nih.govastx.com

Structural Insights from Co-crystallography for Rational Design

X-ray crystallography is an indispensable tool in FBDD, providing high-resolution three-dimensional structures of fragments bound to their protein targets. nih.gov This structural information is paramount for the successful progression of a fragment hit into a lead compound. researchgate.netnih.gov

By obtaining a co-crystal structure of a 4-amino-5-azaindole-derived fragment bound to a target, researchers can visualize the precise binding mode. For instance, crystallographic data for other azaindole-based inhibitors have confirmed the bidentate hydrogen bonding pattern with the kinase hinge region, involving the backbone of residues such as Glu154 and Met156 in ROCK1 kinase. nih.gov

Such structures reveal:

Key Interactions: Confirmation of the expected hydrogen bonds and identification of other stabilizing interactions (e.g., van der Waals, π-stacking).

Solvent Displacement: Understanding which bound water molecules can be displaced by larger functional groups to gain enthalpic and entropic advantages.

Growth Vectors: The orientation of the fragment in the binding site, particularly the vector projecting from the 4-amino position, provides clear guidance for the rational design of follow-up compounds. astx.com This structure-guided evolution ensures that synthetic efforts are focused on modifications that are most likely to improve potency and selectivity. nih.gov

Mechanistic Studies of Reactions Involving this compound

The utility of this compound as a building block is underpinned by well-understood reaction mechanisms that allow for its synthesis and subsequent functionalization. While specific mechanistic studies on this exact compound are not extensively detailed, the reactions it undergoes are common in organic synthesis.

The synthesis of the azaindole core itself often involves metal-catalyzed cross-coupling and cyclization reactions. For example, a common route involves a Sonogashira coupling of a halo-aminopyridine with a protected alkyne, followed by a base-mediated cyclization to form the pyrrole ring. organic-chemistry.org Another approach is the Larock indole synthesis, which utilizes a palladium-catalyzed intramolecular cyclization. astx.com

Once this compound is formed, two primary types of reactions are mechanistically significant for its use in FBDD:

Boc-Deprotection: The removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free 4-amino-5-azaindole. This reaction is clean and high-yielding, making it ideal for synthetic campaigns.

Functionalization of the Amine and Scaffold: The resulting primary amine is a versatile nucleophile. It can readily participate in reactions such as:

Amide Bond Formation: Acylation with carboxylic acids (often activated as acid chlorides or esters) or via peptide coupling reagents. This is a fundamental transformation for growing the fragment.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides to form diarylamines.

Furthermore, the azaindole scaffold itself can be functionalized, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction at halogenated positions, allowing for further diversification. mdpi.com The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Elucidation of Reaction Pathways and Transition States

Understanding the intricate details of reaction pathways and the nature of transition states is fundamental to optimizing existing synthetic methods and discovering new reactivity. While specific studies detailing the reaction pathways for every transformation of this compound are not extensively documented, the general reactivity of the azaindole core allows for the postulation of several key mechanistic routes.

The synthesis of the azaindole core itself can proceed through various metal-catalyzed and metal-free pathways. For instance, the DBU-mediated cyclization of ortho-(Boc-amino)alkynyl pyridines provides an efficient route to azaindoles under mild conditions, tolerating a variety of functional groups. Computational studies on related systems suggest that such cyclizations can proceed through a deprotonative mechanism.

Furthermore, the functionalization of the azaindole ring, for example, through electrophilic substitution or cross-coupling reactions, involves distinct intermediates and transition states. Quantum chemical calculations on the electrophilic aminoalkenylation of related heteroaromatics with keteniminium ions have shown that the reaction initiates with the protonation of an ynamide to form a keteniminium ion. pku.edu.cn This is followed by the addition of this ion to the aromatic system and subsequent deprotonation. pku.edu.cn The regioselectivity of such reactions is determined by the energetics of the addition step. pku.edu.cn For this compound, the electronic influence of the Boc-amino group and the pyridine nitrogen would play a crucial role in directing the regiochemical outcome of such transformations.

Catalytic Cycle Analysis for Metal-Mediated Transformations

Metal-mediated transformations are indispensable for the synthesis and functionalization of azaindole derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed to form C-C and C-N bonds at various positions of the azaindole nucleus. nih.govorganic-chemistry.orgmdpi.com A general understanding of the catalytic cycles involved is crucial for optimizing reaction conditions and expanding the scope of these transformations to include substrates like this compound.

A typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromo-azaindole derivative) to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Ligand Substitution (for Buchwald-Hartwig): In a Suzuki coupling, a boronic acid derivative transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine substrate coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of these catalytic cycles can be influenced by various factors, including the choice of ligand, base, and solvent. For substrates like this compound, the Boc-protecting group is generally stable under these conditions, and the electronic nature of the azaindole core can influence the rates of the individual steps in the cycle. For instance, the synthesis of 5- and 6-azaindoles has been achieved through sequential site-selective palladium-catalyzed C-C and C-N coupling reactions of 3,4-dibromopyridine. organic-chemistry.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the catalytic cycles of such reactions. For example, in the Rh(III)-catalyzed synthesis of 7-azaindoles, DFT simulations have elucidated the role of silver additives as oxidants that regenerate the active catalyst and accelerate key reaction steps like C-H activation and reductive elimination. semanticscholar.org

Computational Chemistry and Theoretical Investigations of this compound and its Derivatives

Computational chemistry provides a powerful lens through which the properties and reactivity of molecules like this compound can be understood at an atomic level. Theoretical investigations complement experimental studies by providing insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations on 3-amino-4-(Boc-amino)pyridine have been used to evaluate its molecular geometry, vibrational frequencies, and electronic properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For 3-amino-4-(Boc-amino)pyridine, the HOMO-LUMO energy gap was calculated, and the energies of these frontier orbitals were analyzed. nih.gov These calculations can also be used to predict other electronic properties such as hardness, softness, and electronegativity. nih.gov

Furthermore, DFT calculations on chloro-substituted 7-azaindole-3-carbaldehydes have demonstrated the utility of this method in understanding the influence of substituents on the molecular structure and vibrational spectra. researchgate.netmdpi.com Similar computational approaches applied to this compound would provide a detailed picture of its electronic landscape, highlighting the regions most susceptible to electrophilic or nucleophilic attack and predicting its behavior in various chemical reactions.

Below is an interactive data table summarizing typical electronic properties that can be obtained from DFT calculations, based on values for related aminopyridine and azaindole derivatives.

| Property | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.22 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.17 | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 3.5 | A measure of the overall polarity of the molecule. |

| Hardness (η) | 0.085 | Resistance to change in electron distribution. |

| Softness (S) | 5.88 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | 0.135 | The power of an atom in a molecule to attract electrons to itself. |

Molecular Dynamics Simulations of Scaffold Conformation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. While specific MD simulations of this compound are not prominently featured in the literature, the methodology is well-suited to investigate the conformational preferences of its scaffold.

MD simulations can reveal the accessible conformations of the Boc-protecting group and the azaindole core, as well as any intramolecular interactions that may stabilize certain geometries. For instance, in a study of amidino-substituted benzimidazoles, MD simulations were used to understand the binding mechanism of a potent inhibitor to its target enzyme. irb.hr The simulations revealed the importance of specific functional groups in the binding process. irb.hr

Applied to this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a period of time. This would generate a trajectory of atomic positions, from which various properties can be analyzed, including:

Conformational Flexibility: The simulation can identify the most stable conformations of the molecule and the energy barriers between them.

Solvent Effects: The influence of the solvent on the conformational equilibrium can be assessed.

Intramolecular Hydrogen Bonding: The presence and dynamics of any intramolecular hydrogen bonds can be investigated.

Such simulations would be particularly valuable in the context of drug design, where the conformational preferences of a molecule can significantly impact its ability to bind to a biological target.

Emerging Research Trajectories and Challenges in 4 Boc Amino 5 Azaindole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Another promising avenue is the development of metal-free cyclization reactions. acs.org These methods avoid the cost and potential toxicity associated with heavy metal catalysts. For example, the cycloisomerization of an appropriately substituted pyridine (B92270) alkyne offers a direct and cleaner route to the azaindole core. acs.orgresearchgate.net Furthermore, the principles of atom economy are being addressed through multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a one-pot reaction, maximizing the incorporation of atoms from reactants into the final product. uni-rostock.de

| Feature | Traditional Route (Hypothetical) | Emerging Sustainable Route |

| Starting Materials | Multi-step preparation of a substituted aminopyridine | Commercially available amino-o-bromopyridine and alkenyl bromide |

| Key Steps | 1. Sonogashira coupling2. Base-mediated cyclization3. Nitration4. Reduction5. Boc-protection | One-pot cascade C-N coupling/Heck reaction |

| Catalyst/Reagents | Stoichiometric bases (e.g., KOtBu), multiple catalysts | Catalytic Pd2(dba)3/XPhos system |

| Atom Economy | Low; multiple intermediates and byproducts | High; most atoms from reactants are incorporated |

| Sustainability | Multiple solvents, purification steps, potential for heavy metal waste | Fewer steps, reduced solvent use, single catalytic system |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functionalization of the 4-(Boc-amino)-5-azaindole core is crucial for creating diverse libraries of compounds for biological screening. Historically, this has been achieved by introducing substituents onto pre-functionalized precursors, often involving halogenation followed by cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. nih.govnih.govbeilstein-journals.org While powerful, these methods are indirect and add steps to synthetic sequences.

A significant emerging trajectory is the exploration of direct C-H functionalization. mdpi.com This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more atom-economical and efficient route to derivatization. A key challenge in applying this to the 5-azaindole (B1197152) scaffold is achieving regioselectivity, as there are multiple C-H bonds on both the pyridine and pyrrole (B145914) rings with different reactivities. mdpi.com Current research investigates the use of directing groups to control the position of functionalization. The existing Boc-amino group on the this compound molecule could potentially serve as an endogenous directing group to facilitate novel transformations at adjacent positions, such as C-6.

Moreover, researchers are exploring unprecedented transformations by leveraging the unique electronic properties of the azaindole nucleus. This includes investigating novel coupling partners in palladium-catalyzed reactions and exploring the reactivity of the pyrrole N-H for the introduction of diverse substituents. The development of selective functionalization methods that can differentiate between the C-2, C-3, C-6, and C-7 positions is a primary goal, enabling the synthesis of previously inaccessible analogues. researchgate.net

| Reaction Type | Position | Catalyst/Reagent Example | Purpose |

| Suzuki Coupling | C2, C3, C7 | Pd(PPh3)4 | Introduction of aryl or heteroaryl groups mdpi.com |

| Sonogashira Coupling | C3, C5 | PdCl2(PPh3)2, CuI | Installation of alkyne functionalities nih.govnih.gov |

| Buchwald-Hartwig Amination | C4 | Pd(OAc)2, Xantphos | C-N bond formation with amines/amides beilstein-journals.org |

| Direct C-H Arylation | C4 | Pd(OAc)2, AgTFA | Direct formation of C-C bonds without pre-functionalization mdpi.com |

Integration of this compound into Complex Architectures and Natural Product Analogues

The this compound scaffold serves as a valuable building block for the construction of more complex, biologically active molecules. Its structural similarity to purines and indoles makes it an ideal component for designing analogues of natural products and inhibitors of enzymes that interact with these native scaffolds, such as protein kinases. pharmablock.commdpi.com

An important research trajectory involves using this compound as a central scaffold in diversity-oriented synthesis (DOS). mdpi.com In this approach, the core is systematically elaborated at its various reactive sites (e.g., the pyrrole nitrogen, C-2, C-3, C-6, C-7, and the deprotected amino group) to rapidly generate a library of structurally diverse compounds. This strategy is particularly powerful in drug discovery for exploring structure-activity relationships.

Furthermore, this building block is being integrated into the total synthesis of natural product analogues. By replacing the indole (B1671886) nucleus of a natural product with the 5-azaindole core, chemists can create novel compounds with potentially improved pharmacological properties, such as enhanced solubility or metabolic stability. nih.govnih.gov For instance, analogues of marine alkaloids like the variolins, which contain a 7-azaindole core, have shown potent activity as cyclin-dependent kinase (CDK) inhibitors. nih.gov The challenge in this area lies in developing chemoselective methods to functionalize the this compound core without affecting other sensitive functional groups within a complex molecular architecture.

| Bioactive Molecule Class | Role of Azaindole Core | Therapeutic Target Example |

| Kinase Inhibitors | Hinge-binding motif, bioisostere of adenine (B156593) nih.gov | B-Raf, CDKs, c-Met nih.govmdpi.com |

| Factor VIIa Inhibitors | Replacement for amidino-benzimidazole nih.gov | Factor VIIa in coagulation cascade |

| Antiviral Agents | Scaffold for interaction with viral proteins | Adaptor-associated kinase 1 (AAK1) for Dengue/Ebola virus nih.gov |

| Natural Product Analogues | Bioisosteric replacement for indole | Serotonin/Melatonin receptors (hypothetical) nih.gov |

Q & A

Q. What synthetic methodologies are effective for introducing Boc protection to the amino group in 5-azaindole derivatives?

The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in DCM/THF). Reaction efficiency depends on temperature (0–25°C), solvent polarity, and stoichiometry. Post-synthesis, purification via silica gel chromatography and characterization by ¹H/¹³C NMR (e.g., Boc methyl resonance at ~1.4 ppm) and HRMS are critical for validation. Comparative studies with analogous Boc-protected amines (e.g., 3-(Boc-amino)pyridine) suggest similar optimization strategies .

Q. How should researchers characterize 4-(Boc-amino)-5-azaindole to confirm structure and purity?

Key techniques include:

- NMR Spectroscopy : ¹H NMR for Boc methyl protons (δ 1.2–1.4 ppm) and azaindole aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ for C₁₂H₁₆N₃O₂, theoretical m/z 234.1238).

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity). Cross-referencing with databases like Reaxys or SciFinder ensures alignment with prior data .

Q. What are the stability considerations for the Boc group under common reaction conditions?

The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic (e.g., TFA) or prolonged heating. Stability tests (TGA/DSC) and monitoring via TLC/HPLC during reactions (e.g., coupling or deprotection steps) are advised. For long-term storage, keep the compound desiccated at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence regioselective functionalization of 5-azaindole?

The Boc group’s electron-withdrawing nature directs electrophilic substitution to the C-3 position of 5-azaindole, while steric hindrance limits reactivity at C-4. Computational modeling (DFT) predicts charge distribution, validated experimentally via halogenation (e.g., NBS in DMF) or Suzuki-Miyaura coupling. Contrasting results with unprotected 5-azaindole highlight the Boc group’s role in regiocontrol .

Q. What challenges arise in photophysical studies of 5-azaindole derivatives, and how can experimental setups be optimized?

5-Azaindoles exhibit short excited-state lifetimes (<1 ns) due to rapid non-radiative decay. Ultrafast transient absorption spectroscopy or time-resolved fluorescence (with picosecond resolution) is required to capture dynamics. Comparative studies with 7-azaindole (longer-lived S₁ state) reveal substituent-dependent photostability, critical for designing light-sensitive probes .

Q. How can researchers resolve contradictions between experimental and literature-reported spectroscopic data for Boc-protected azaindoles?

Discrepancies may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Repeating experiments under reported conditions.

- Validating via independent synthetic routes (e.g., alternative Boc-deprotection/reprotection).

- Cross-checking with primary sources in SciFinder or Reaxys to confirm data authenticity .

Methodological and Experimental Design

Q. How should researchers design a scalable synthesis protocol for this compound while minimizing side products?

- Step 1 : Optimize Boc protection on 5-azaindole using DoE (Design of Experiments) to vary temperature, base, and solvent.

- Step 2 : Implement inline IR or LC-MS to monitor intermediate formation.

- Step 3 : Scale-up via flow chemistry to enhance heat/mass transfer and reduce byproducts (e.g., di-Boc adducts). Reference protocols for Boc-protected analogs (e.g., 4-(Boc-amino)benzaldehyde) provide scalability benchmarks .

Q. What precautions are critical when handling this compound in moisture-sensitive reactions?

- Use anhydrous solvents (distilled over molecular sieves).

- Perform reactions in a glovebox or under nitrogen.

- Quench residual reagents with aqueous washes (e.g., 1 M HCl for unreacted Boc anhydride). Safety protocols mandate PPE (nitrile gloves, goggles) due to irritant hazards .

Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of synthetic procedures from conflicting literature sources?

- Troubleshooting : Vary catalyst loadings (e.g., Pd(PPh₃)₄ for coupling) or solvent systems (DMF vs. THF).

- Validation : Compare HPLC retention times and melting points with published data.

- Documentation : Record detailed reaction logs (e.g., exact stoichiometry, stirring rates) to identify critical variables .

Q. What advanced computational tools predict the reactivity of this compound in multicomponent reactions?

DFT calculations (e.g., Gaussian 16) model transition states for reactions like the Ugi or Pictet-Spengler. Parameters include Fukui indices for nucleophilicity and HOMO-LUMO gaps. Experimental validation via kinetic studies (e.g., variable-temperature NMR) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.